4-(dimethyl-1,3-thiazol-2-yl)piperidine
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Overview
Description
4-(dimethyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen, while the piperidine ring is a six-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
Compounds with thiazole and piperidine moieties have been found to exhibit diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Thiazole derivatives have been reported to interact with various targets leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally well-studied, and they play a significant role in the pharmaceutical industry .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethyl-1,3-thiazol-2-yl)piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 4,5-dimethylthiazole with piperidine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further use .
Chemical Reactions Analysis
Types of Reactions
4-(dimethyl-1,3-thiazol-2-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiazole and piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the thiazole or piperidine rings .
Scientific Research Applications
4-(dimethyl-1,3-thiazol-2-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and piperidine derivatives, such as:
- 4-(4-Methyl-1,3-thiazol-2-yl)piperidine
- 4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholine
- 4-(4,5-Dimethyl-1,3-thiazol-2-yl)pyridine .
Uniqueness
4-(dimethyl-1,3-thiazol-2-yl)piperidine is unique due to its specific substitution pattern on the thiazole ring and its combination with the piperidine ring. This unique structure may confer specific biological activities and chemical reactivity that differ from other similar compounds .
Properties
IUPAC Name |
4,5-dimethyl-2-piperidin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGFVUPBFHMCIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCNCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004527-71-2 |
Source
|
Record name | 4-(dimethyl-1,3-thiazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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